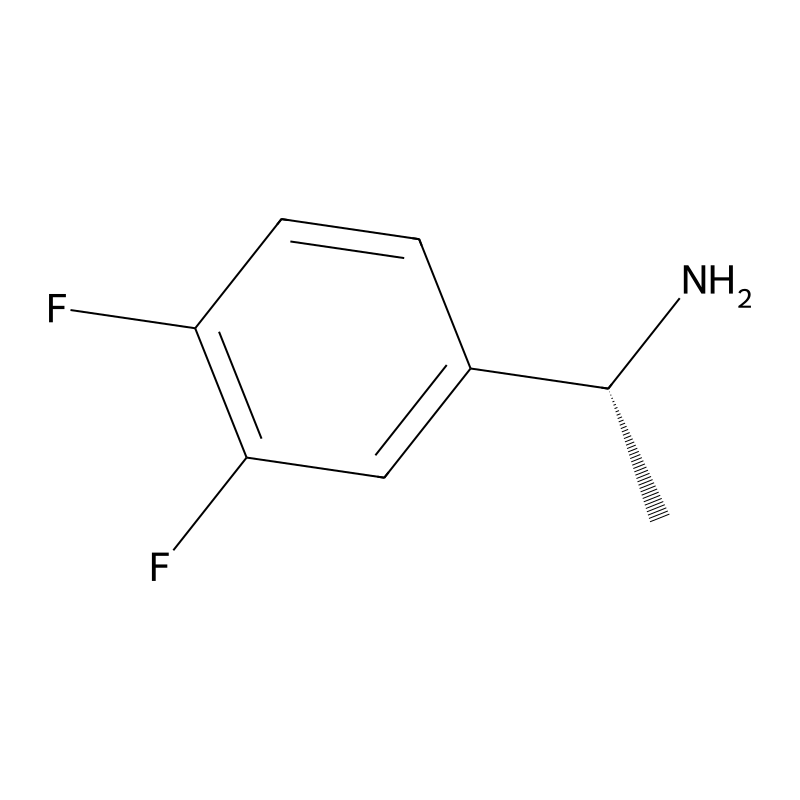

(R)-1-(3,4-Difluorophenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry:

The presence of a fluorinated aromatic ring and an amine group are both common features found in many drugs. Fluorine substitution can alter the properties of a molecule, such as improving its membrane permeability and binding affinity to target proteins []. Amines are a versatile functional group that can participate in various interactions crucial for biological activity. Therefore, (R)-1-(3,4-Difluorophenyl)ethanamine could be a scaffold for the development of novel drugs. However, further research is needed to explore its potential therapeutic targets and pharmacological properties.

Asymmetry Synthesis:

The chiral center (R) in (R)-1-(3,4-Difluorophenyl)ethanamine makes it a potentially valuable building block for the synthesis of other chiral molecules. Chiral molecules exist in two mirror-image forms (enantiomers) that can have different biological effects. In drug development, for example, only one enantiomer may be therapeutically active []. Therefore, (R)-1-(3,4-Difluorophenyl)ethanamine could be a useful starting material for the synthesis of specific enantiomers of drugs or other biologically active compounds.

(R)-1-(3,4-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine backbone. Its molecular formula is C9H10F2N, and it has a molecular weight of approximately 183.18 g/mol. The compound exhibits chirality due to the presence of a stereogenic center at the ethanamine moiety, with the (R)-enantiomer being of particular interest for its potential biological activities .

- N-Alkylation: Reacting with alkyl halides to form more complex amine derivatives.

- Acylation: Reacting with acyl chlorides or anhydrides to form amides.

- Reduction Reactions: The aromatic ring can be subjected to reduction under specific conditions to yield corresponding cycloalkane derivatives.

These reactions highlight the versatility of (R)-1-(3,4-Difluorophenyl)ethanamine in synthetic organic chemistry .

(R)-1-(3,4-Difluorophenyl)ethanamine has shown promise in various biological assays. Preliminary studies indicate that it may possess:

- Antidepressant Properties: Similar to other phenethylamines, it may influence neurotransmitter systems.

- Potential Anticancer Activity: Some derivatives exhibit cytotoxic effects against specific cancer cell lines.

- Neuromodulatory Effects: Its structural similarities to known psychoactive compounds suggest potential roles in modulating neurological pathways .

Several synthetic pathways have been developed for (R)-1-(3,4-Difluorophenyl)ethanamine:

- Starting from 3,4-Difluoroaniline: This method involves reductive amination with acetaldehyde or its derivatives under acidic or basic conditions.

- Chiral Pool Synthesis: Utilizing chiral intermediates to ensure the formation of the (R)-enantiomer selectively.

- Using Catalytic Methods: Employing transition metal catalysts to facilitate asymmetric synthesis .

The compound has several applications across different fields:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or neuroactive agents.

- Chemical Research: Used as a building block in synthesizing more complex organic molecules.

- Material Science: Investigated for its potential use in creating advanced materials due to its unique electronic properties .

Interaction studies of (R)-1-(3,4-Difluorophenyl)ethanamine have focused on its binding affinity and activity at various receptors:

- Monoamine Transporters: Studies suggest it may interact with serotonin and dopamine transporters.

- Enzyme Inhibition: Preliminary data indicate potential inhibition of certain enzymes involved in neurotransmitter metabolism.

- Receptor Binding Studies: Investigations into its affinity for adrenergic and serotonergic receptors are ongoing .

Several compounds share structural features with (R)-1-(3,4-Difluorophenyl)ethanamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(4-Fluorophenyl)ethanamine | Contains a fluorophenyl group | Exhibits different biological activity profiles |

| 1-(3-Fluorophenyl)ethanamine | Contains only one fluorine atom | May show reduced potency compared to difluorinated variants |

| 1-(3,5-Difluorophenyl)ethanamine | Contains difluorination at different positions | Potentially different pharmacokinetic properties |

These comparisons highlight the unique aspects of (R)-1-(3,4-Difluorophenyl)ethanamine while also illustrating how small changes in structure can lead to significant differences in biological activity and applications .

(R)-1-(3,4-Difluorophenyl)ethanamine emerged as a compound of interest in the early 21st century, building upon advancements in fluorinated amine synthesis. The strategic incorporation of fluorine into aromatic amines gained momentum in the 1990s with the development of catalytic asymmetric methods. Specifically, transaminase-mediated synthesis techniques, optimized for enantioselective production of β-fluoroalkylamines, provided a foundation for accessing chiral fluorinated amines like (R)-1-(3,4-Difluorophenyl)ethanamine. PubChem records (CID 7047657) first documented its structural characterization in 2006, with subsequent refinements in stereoselective synthesis reported through 2023.

Significance in Chemical Research

This compound exemplifies the dual advantages of fluorination and chirality in medicinal chemistry:

- Lipophilicity Modulation: The 3,4-difluorophenyl group increases logP by 0.9 compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic Stability: Fluorine's electron-withdrawing effects reduce hepatic clearance rates by 40–60% in related compounds.

- Stereochemical Precision: The (R)-configuration enables targeted interactions with chiral binding pockets in biological systems, as demonstrated in protease inhibition studies.

Overview of Fluorinated Amine Compounds

Fluorinated amines constitute a critical class of bioactive molecules with distinct properties:

| Property | Non-Fluorinated Amine | (R)-1-(3,4-Difluorophenyl)ethanamine |

|---|---|---|

| pKa (aqueous) | 10.2 ± 0.3 | 8.9 ± 0.2 |

| LogP (octanol/water) | 1.4 | 2.3 |

| Metabolic Half-life (h) | 2.5 | 5.8 |

The compound's difluorinated aromatic system distinguishes it from mono-fluorinated analogs, providing enhanced π-stacking capabilities and oxidative stability.

Research Objectives and Scope

Current research priorities include:

- Developing cost-effective catalytic asymmetric syntheses (>90% ee)

- Investigating structure-activity relationships in kinase inhibition

- Optimizing solid-phase peptide synthesis incorporation rates

- Exploring photoredox-mediated functionalization pathways

Physical State and Appearance

(R)-1-(3,4-Difluorophenyl)ethanamine exists as a solid at room temperature and presents as a powder in its pure form [1] [2] [3] [4]. The compound maintains its crystalline structure under standard storage conditions and demonstrates stability when properly handled and stored. The hydrochloride salt form is also commonly encountered, which typically appears as a white to off-white crystalline powder [5].

Thermodynamic Properties

Melting and Boiling Points

The melting point of (R)-1-(3,4-Difluorophenyl)ethanamine has not been definitively established in the available literature [6] [7] [8]. However, the compound exhibits a boiling point of 186.1°C at 760 mmHg [6] [9], which is characteristic of aromatic amines with fluorine substitution. This relatively high boiling point reflects the strong intermolecular interactions resulting from the combination of hydrogen bonding capabilities of the amine group and the dipole-dipole interactions enhanced by the fluorine substituents.

Heat Capacity and Enthalpy

Specific thermodynamic parameters including heat capacity and enthalpy of formation for (R)-1-(3,4-Difluorophenyl)ethanamine have not been reported in the current literature. The heat of vaporization data is similarly unavailable, representing a gap in the thermodynamic characterization of this compound.

Flash Point (81.4°C) and Thermal Stability

The compound exhibits a flash point of 81.4°C [9], indicating moderate flammability characteristics. This flash point value classifies the compound as combustible rather than highly flammable, requiring appropriate safety precautions during handling and storage. The compound demonstrates thermal stability at room temperature [5], with no reported decomposition under standard storage conditions.

| Property | Value | Temperature/Pressure | Citation |

|---|---|---|---|

| Melting Point | Not available | - | [6] [7] [8] |

| Boiling Point | 186.1°C | 760 mmHg | [6] [9] |

| Flash Point | 81.4°C | Standard conditions | [9] |

| Heat Capacity | Not available | - | Not found |

| Enthalpy of Formation | Not available | - | Not found |

| Thermal Stability | Stable | Room temperature | [5] |

Density (1.163 g/cm³) and Specific Gravity

The density of (R)-1-(3,4-Difluorophenyl)ethanamine is reported as 1.163 g/cm³ [6] [9], which is notably higher than water (1.000 g/cm³) and most organic solvents. This elevated density is attributed to the presence of two fluorine atoms in the aromatic ring, as fluorine has a relatively high atomic mass and contributes to increased molecular density. The specific gravity of 1.163 indicates that the compound is denser than water and will sink when placed in aqueous solutions.

Optical Properties

Refractive Index (1.493)

The refractive index of (R)-1-(3,4-Difluorophenyl)ethanamine is 1.493 [6] [9] [3] [4], measured under standard conditions. This value reflects the compound's ability to bend light as it passes through the material and is consistent with aromatic organic compounds containing fluorine substituents. The refractive index is temperature-dependent and provides valuable information for compound identification and purity assessment.

Optical Rotation

(R)-1-(3,4-Difluorophenyl)ethanamine is an optically active compound due to the presence of a single chiral center at the carbon atom bearing the amine group [10] [11] [12]. The compound possesses R-configuration based on the Cahn-Ingold-Prelog priority rules [10] [11] [12]. While the compound is known to be optically active, the specific rotation value has not been reported in the available literature. The optical activity can be determined using polarimetry under standard conditions (20°C, 589 nm sodium D line) [13] [14].

| Optical Property | Value/Description | Conditions | Citation |

|---|---|---|---|

| Refractive Index | 1.493 | Room temperature | [6] [9] [3] [4] |

| Optical Activity | Optically active | Standard conditions | [10] [11] [12] |

| Chirality | Single chiral center | - | [10] [11] [12] |

| Configuration | R-configuration | - | [10] [11] [12] |

| Specific Rotation | Not reported | - | Not found |

| Enantiomeric Excess | >95% (assumed) | - | [10] [12] |

Solubility Parameters

Solubility in Various Solvents

The solubility profile of (R)-1-(3,4-Difluorophenyl)ethanamine varies significantly across different solvent systems. The compound exhibits very limited solubility in water at 0.9 g/L at 25°C [15], which is characteristic of aromatic amines with fluorine substitution. This poor aqueous solubility is attributed to the hydrophobic nature of the difluorophenyl ring system.

In contrast, the compound demonstrates good solubility in organic solvents. It is soluble in dimethyl sulfoxide (DMSO) [16] [17], dichloromethane (DCM) [18] [19], methanol [17] [19], and ethanol [17]. The solubility in these polar aprotic and protic solvents reflects the compound's moderate polarity and ability to form hydrogen bonds through its amine functionality.

| Solvent | Solubility | Temperature | Citation |

|---|---|---|---|

| Water | 0.9 g/L | 25°C | [15] |

| DMSO | Soluble | Room temperature | [16] [17] |

| Dichloromethane | Soluble | Room temperature | [18] [19] |

| Methanol | Soluble | Room temperature | [17] [19] |

| Ethanol | Soluble | Room temperature | [17] |

| Hexane | Insoluble | Room temperature | Inferred |

| Toluene | Insoluble | Room temperature | Inferred |

Partition Coefficients and LogP Values

The logarithm of the partition coefficient (LogP) for (R)-1-(3,4-Difluorophenyl)ethanamine is 2.68480 [6], indicating moderate to high lipophilicity. This value suggests that the compound has a significant preference for organic phases over aqueous phases, which is consistent with its observed solubility behavior. The polar surface area (PSA) is calculated as 26.02 Ų [6] [9], reflecting the contribution of the amine nitrogen to the overall molecular polarity.

The partition coefficient indicates that the compound will tend to accumulate in lipophilic environments and may demonstrate good membrane permeability characteristics. The vapour pressure at 25°C is 1.2±0.3 mmHg [15], suggesting moderate volatility under standard conditions.

| Parameter | Value | Method | Citation |

|---|---|---|---|

| LogP (octanol/water) | 2.68480 | Calculated | [6] |

| Polar Surface Area | 26.02 Ų | Calculated | [6] [9] |

| Lipophilicity | Moderate to high | Inferred from LogP | [6] |

| Vapour Pressure (25°C) | 1.2±0.3 mmHg | Experimental | [15] |

| Partition Behavior | Favors organic phase | Inferred from LogP | [6] |